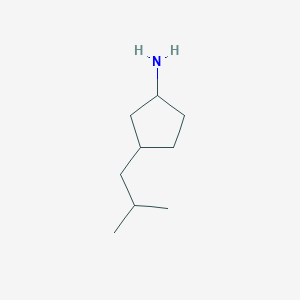![molecular formula C20H15BrFN5O2 B2425653 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide CAS No. 1326910-99-9](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H15BrFN5O2 and its molecular weight is 456.275. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activities
- Research has been conducted on the synthesis of various triazine derivatives, including those similar to the specified compound. These derivatives have shown potential in anticancer activities. For instance, Riyadh, Kheder, and Asiry (2013) described the synthesis of triazine derivatives that exhibited anticancer properties (Riyadh, Kheder, & Asiry, 2013).
Antimicrobial Activity
- Some of these triazine derivatives have also been studied for their antimicrobial activities. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety and evaluated them as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-Inflammatory Activity
- Another aspect of research involving similar compounds includes investigating their anti-inflammatory properties. Bhati (2013) synthesized new substituted azetidinonyl and thiazolidinonyl quinazolon 4 3H ones, which showed significant anti-inflammatory activity (Bhati, 2013).
Antioxidant Activity
- Chkirate et al. (2019) explored the antioxidant activity of coordination complexes constructed from pyrazole-acetamide derivatives, indicating the potential of these compounds in oxidative stress-related research (Chkirate et al., 2019).
Antifungal and Apoptotic Effects
- Additionally, Çavuşoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds that showed antifungal and apoptotic effects against Candida species, suggesting a role in antifungal therapies (Çavuşoğlu, Yurttaş, & Cantürk, 2018).
Novel Antipsychotic Agents
- Wise et al. (1987) researched a series of novel potential antipsychotic agents, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which aligns with the structural characteristics of the compound (Wise et al., 1987).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-(4-fluorobenzyl)-1H-pyrazole to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-(4-fluorobenzyl)-1H-pyrazole" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with triethylamine in dichloromethane to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 5-amino-3-(4-fluorobenzyl)-1H-pyrazole in the presence of triethylamine and DMF to form the desired compound, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide." ] } | |
CAS-Nummer |
1326910-99-9 |
Produktname |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide |
Molekularformel |
C20H15BrFN5O2 |
Molekulargewicht |
456.275 |
IUPAC-Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H15BrFN5O2/c21-15-5-3-14(4-6-15)17-9-18-20(29)26(24-12-27(18)25-17)11-19(28)23-10-13-1-7-16(22)8-2-13/h1-9,12H,10-11H2,(H,23,28) |
InChI-Schlüssel |
DUTDSLAQRCJFMJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




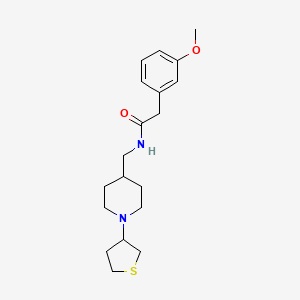
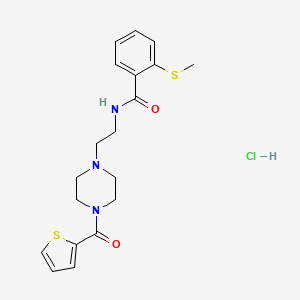
![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)


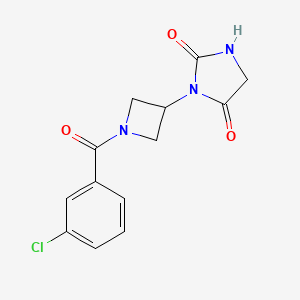
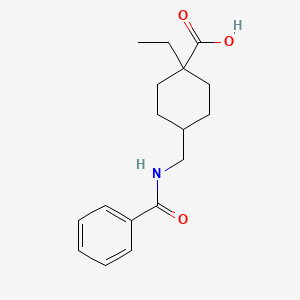


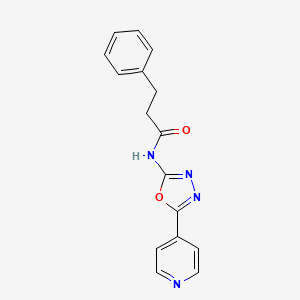
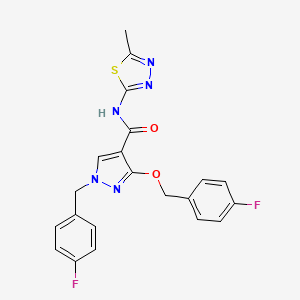
![3-benzyl-7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425590.png)
